Physical and chemical properties of 1-(3-Chloropyridin-4-yl)ethan-1-amine
Physical and chemical properties of 1-(3-Chloropyridin-4-yl)ethan-1-amine
Abstract
This technical guide offers a detailed examination of the physical and chemical properties of 1-(3-Chloropyridin-4-yl)ethan-1-amine, a compound of significant interest in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. It further provides robust, field-tested protocols for its characterization, emphasizing the rationale behind methodological choices to ensure data integrity. All information is substantiated by authoritative references, establishing a foundation of scientific expertise and trust.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic system partakes in various intermolecular interactions, making it a versatile component for designing bioactive molecules. The strategic substitution on the pyridine ring is a powerful tool to modulate a compound's steric, electronic, and pharmacokinetic properties. 1-(3-Chloropyridin-4-yl)ethan-1-amine, featuring both a chloro and an aminoethyl group, is a valuable building block for creating novel chemical entities. The chlorine atom at the 3-position and the chiral aminoethyl group at the 4-position provide distinct vectors for chemical modification and targeted interactions with biological macromolecules.[2] A thorough understanding of this compound's fundamental properties is therefore essential for its effective application in research and development.
Physicochemical Properties
A compound's physicochemical properties are critical determinants of its behavior, from synthetic reactivity to biological activity. The key properties of 1-(3-Chloropyridin-4-yl)ethan-1-amine are detailed below.
Structural and Molecular Data
The fundamental molecular characteristics are foundational to understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2 | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| IUPAC Name | 1-(3-chloropyridin-4-yl)ethan-1-amine | |
| CAS Number | 1149588-22-6 | [3][4][5] |
| Canonical SMILES | CC(C1=C(C=NC=C1)Cl)N | [6] |
| InChI | InChI=1S/C7H9ClN2/c1-5(10)6-3-2-8-7(9)4-6/h2-5H,10H2,1H3 | [4] |
| InChI Key | RKPIAZZODCNIEH-UHFFFAOYSA-N | [4] |
Diagram 1: Chemical Structure of 1-(3-Chloropyridin-4-yl)ethan-1-amine
A 2D representation of the molecular structure.
Predicted Physical Properties
While extensive experimental data is not publicly available, computational predictions offer valuable insights for experimental planning.
| Property | Predicted Value | Source |
| XlogP | 0.7 | [6] |
Spectroscopic and Analytical Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of a chemical compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding molecular structure.[8]
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¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals for the pyridine ring protons, the methine proton of the ethylamine moiety, the amine protons, and the methyl protons. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will influence the chemical shifts.
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¹³C NMR: The carbon NMR spectrum will resolve the unique carbon environments within the molecule. The carbon atom bonded to chlorine and the pyridine ring carbons will exhibit distinctive chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is employed to ascertain the molecular weight and can offer structural clues through fragmentation analysis.
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Expected Molecular Ion Peak (M+H)+: For 1-(3-Chloropyridin-4-yl)ethan-1-amine (C7H9ClN2), the predicted monoisotopic mass of the protonated molecule is 157.05271 Da.[6] The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+H and M+2H isotopic pattern.
Experimental Protocols: A Framework for Characterization
The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a fundamental technique for evaluating compound purity. A C18 column is a versatile choice for a broad range of small molecules. The gradient elution method is designed to separate the target compound from potential impurities with varying polarities. UV detection is appropriate due to the chromophoric nature of the pyridine ring.
Step-by-Step Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution by accurately weighing approximately 1 mg of 1-(3-Chloropyridin-4-yl)ethan-1-amine and dissolving it in 1 mL of a 50:50 acetonitrile/water mixture.
-
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Data Analysis: Integrate the peak corresponding to the main component and calculate its purity as a percentage of the total peak area.
Diagram 2: HPLC Workflow for Purity Analysis
A streamlined workflow for HPLC-based purity assessment.
Protocol: ¹H NMR Spectroscopy for Structural Verification
Rationale: ¹H NMR is a definitive technique for the structural elucidation of organic compounds.[9] Deuterated chloroform (CDCl₃) is a common solvent, with deuterated dimethyl sulfoxide (DMSO-d₆) as a suitable alternative for compounds with different solubility profiles. Tetramethylsilane (TMS) is the standard internal reference.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 1-(3-Chloropyridin-4-yl)ethan-1-amine in approximately 0.7 mL of CDCl₃ (or DMSO-d₆) containing 0.03% TMS in a 5 mm NMR tube.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 4 seconds
-
-
Data Processing: Perform a Fourier transform on the Free Induction Decay (FID), phase correct the resulting spectrum, and calibrate the chemical shift axis to the TMS signal at 0.00 ppm. Integrate the signals and analyze the coupling patterns to confirm the structure.
Reactivity and Synthetic Applications
The reactivity of 1-(3-Chloropyridin-4-yl)ethan-1-amine is characterized by the nucleophilic primary amine and the electrophilic nature of the pyridine ring. The primary amine is a versatile handle for derivatization through reactions like acylation, alkylation, and reductive amination.[10] The chlorine atom can undergo nucleophilic aromatic substitution, providing another avenue for structural modification. The synthesis of substituted pyridines is a well-explored area of organic chemistry, with numerous established methods.[11][12]
Conclusion
1-(3-Chloropyridin-4-yl)ethan-1-amine is a strategically important building block for medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physical and chemical properties, complemented by robust analytical protocols for its characterization. By leveraging this information and adhering to the described methodologies, researchers can confidently and effectively utilize this compound in their drug discovery programs, ensuring the generation of high-quality, reproducible data.
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NextSDS. (n.d.). (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
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PubMed. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 26, 2026, from [Link]
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